molecular formula C15H23NO2 B5832839 1-(3,5-dimethoxybenzyl)azepane

1-(3,5-dimethoxybenzyl)azepane

Cat. No.: B5832839
M. Wt: 249.35 g/mol
InChI Key: BWHXTKAXAJSFNS-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzyl)azepane is a seven-membered azepane ring substituted with a 3,5-dimethoxybenzyl group. This compound is of interest in medicinal chemistry due to its structural features, which may influence pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-9-13(10-15(11-14)18-2)12-16-7-5-3-4-6-8-16/h9-11H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHXTKAXAJSFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Substituent(s) Biological Activity Key Properties
This compound Azepane 3,5-Dimethoxybenzyl Receptor binding (hypothesized) High lipophilicity, flexible core
1-(4-Nitrophenyl)azepane Azepane 4-Nitrophenyl Altered reactivity Electron-withdrawing substituent
2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol Piperazine 3,5-Dimethoxybenzyl, ethanol Receptor modulation Improved solubility
1-(3,5-Dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole Benzimidazole 3,5-Dimethoxybenzyl, propylsulfonyl Cytotoxic (apoptosis induction) DNA/enzyme interaction

Key Findings and Implications

  • Substituent Effects : Electron-donating methoxy groups enhance lipophilicity and hydrogen-bonding capacity, whereas electron-withdrawing groups (e.g., nitro) alter electronic profiles and reactivity.
  • Biological Activity : The 3,5-dimethoxybenzyl group is associated with diverse mechanisms, including receptor modulation (piperazine derivatives) and cytotoxicity (benzimidazole analogs).

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